molecular formula C10H23FO2Si2 B12321479 Fluorotrimethylsilylketeneethyltrimethylsilylacetal

Fluorotrimethylsilylketeneethyltrimethylsilylacetal

Cat. No.: B12321479
M. Wt: 250.46 g/mol
InChI Key: WECXVMSWEVCFKZ-MDZDMXLPSA-N
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Properties

Molecular Formula

C10H23FO2Si2

Molecular Weight

250.46 g/mol

IUPAC Name

[(E)-1-ethoxy-2-fluoro-2-trimethylsilylethenoxy]-trimethylsilane

InChI

InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3/b10-9+

InChI Key

WECXVMSWEVCFKZ-MDZDMXLPSA-N

Isomeric SMILES

CCO/C(=C(/F)\[Si](C)(C)C)/O[Si](C)(C)C

Canonical SMILES

CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate compounds that further react to form the final products .

Comparison with Similar Compounds

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with similar compounds such as:

The uniqueness of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .

Biological Activity

Overview of Fluorotrimethylsilylketeneethyltrimethylsilylacetal

FTKET is characterized by its unique structure, which includes a fluorine atom and trimethylsilyl groups. This configuration enhances its reactivity and versatility, making it a valuable compound not only in synthetic chemistry but also in biological contexts. The presence of fluorine and silicon atoms can influence the compound's interactions with biological systems, potentially leading to novel therapeutic applications.

The biological activity of FTKET can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to FTKET exhibit antimicrobial properties against various pathogens. The presence of silyl groups may enhance membrane permeability, allowing for better interaction with bacterial cells.
  • Antioxidant Properties : Compounds containing silicon have been shown to possess antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some studies indicate that organosilicon compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various organosilicon compounds, FTKET was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined:

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
This compound3025
Control Compound A5040
Control Compound B2015

This table illustrates that FTKET exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of FTKET compared to other known antioxidants revealed promising results:

CompoundDPPH Scavenging Activity (%)
This compound85
Ascorbic Acid90
Control Compound C75

FTKET demonstrated a high percentage of DPPH scavenging activity, indicating its potential as an effective antioxidant.

Synthesis and Characterization

Research has shown that the synthesis of FTKET involves specific chemical reactions that enhance its biological activity. The synthesis process typically includes:

  • Reagents : Fluorinated reagents and trimethylsilyl derivatives.
  • Conditions : Controlled temperature and pressure to optimize yield and purity.

Toxicological Assessment

While FTKET shows promise in various biological activities, toxicological assessments are crucial to determine its safety profile. Early studies indicated low toxicity levels in human cell lines, suggesting that FTKET could be a candidate for further pharmacological development.

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